2-Methylcitric acid
Overview
Description
It is a key intermediate in the methylcitrate cycle, which is involved in the metabolism of propionyl-coenzyme A in various organisms, including bacteria and fungi . This compound plays a crucial role in detoxifying propionyl-coenzyme A, a toxic intermediate produced during the metabolism of certain amino acids and fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcitric acid can be synthesized through the condensation of propionyl-coenzyme A with oxaloacetate, catalyzed by the enzyme methylcitrate synthase . This reaction occurs under physiological conditions in living organisms. In a laboratory setting, the synthesis can be achieved using chemical reagents that mimic the natural enzymatic process.
Industrial Production Methods: Industrial production of methylcitric acid involves microbial fermentation processes. Specific strains of bacteria or fungi are cultured under controlled conditions to produce methylcitric acid as a metabolic byproduct. The fermentation broth is then subjected to purification processes to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methylcitric acid undergoes various chemical reactions, including:
Oxidation: Methylcitric acid can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert methylcitric acid into simpler compounds.
Substitution: Substitution reactions can introduce different functional groups into the methylcitric acid molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylcitric acid can yield various carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Methylcitric acid has several scientific research applications:
Chemistry: Used as a model compound to study the methylcitrate cycle and related metabolic pathways.
Biology: Investigated for its role in microbial metabolism and its impact on cellular processes.
Medicine: Studied for its potential therapeutic applications in treating metabolic disorders involving propionyl-coenzyme A accumulation.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
Methylcitric acid exerts its effects through the methylcitrate cycle, where it is involved in the detoxification of propionyl-coenzyme A. The cycle converts propionyl-coenzyme A into pyruvate and succinate, which are then utilized in other metabolic pathways. Key enzymes involved in this process include methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase .
Comparison with Similar Compounds
Citric Acid: A tricarboxylic acid involved in the citric acid cycle.
Isocitric Acid: An isomer of citric acid involved in the citric acid cycle.
Methylmalonic Acid: A compound involved in the metabolism of certain amino acids and fatty acids.
Uniqueness: Methylcitric acid is unique due to its specific role in the methylcitrate cycle, which is distinct from the citric acid cycle. It is specifically involved in the detoxification of propionyl-coenzyme A, a function not shared by citric acid or isocitric acid .
Properties
IUPAC Name |
2-hydroxybutane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXCRMFGMSKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863685 | |
Record name | 2-Methylcitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylcitric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6061-96-7 | |
Record name | 2-Methylcitric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6061-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcitric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylcitric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.